8-Amino-7-(methylamino)quinoline
Overview
Description
8-Amino-7-(methylamino)quinoline is a synthetic compound belonging to the class of 8-aminoquinolines. It is known for its applications in medicinal chemistry, particularly in the treatment and prevention of malaria caused by Plasmodium vivax and Plasmodium ovale. This compound has been used for over 60 years and is considered an essential medicine by the World Health Organization.
Mechanism of Action
Target of Action
8-Amino-7-(methylamino)quinoline, also known as 8-quinolinamine, primarily targets parasitic organisms . It exhibits potent in vitro antimalarial activity, making it a promising therapeutic agent for emerging drug-resistant parasites .
Mode of Action
The compound interacts with its targets through a process known as intramolecular main group metal Lewis acid-catalyzed formal hydroamination . This interaction results in changes at the molecular level, leading to the disruption of essential biological processes within the parasitic organisms .
Biochemical Pathways
It’s known that the compound’s mode of action involves the formation of c–c and c–z (z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions .
Pharmacokinetics
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of essential biological processes within the targeted parasitic organisms. This disruption leads to the death of the parasites, thereby alleviating the symptoms of the infection .
Biochemical Analysis
Biochemical Properties
It is known that the interactions between its amino groups and the heteroatom of the ring are crucial for its biochemical properties .
Cellular Effects
Quinoline derivatives have been shown to have antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic activities .
Molecular Mechanism
It is known that the functionalization of positions C2–C7 on the 8-aminoquinoline ring, which involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions .
Temporal Effects in Laboratory Settings
It is known that the reaction with ammonia and alkylamines already at room temperature was complete in less than 1 hour .
Metabolic Pathways
It is known that amino acid metabolic pathways represent potential targets for therapeutic strategies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-7-(methylamino)quinoline typically involves the Skraup reaction, a classic method for assembling quinoline rings from suitable aniline-type precursors . This reaction can be modified using the Doebner-Miller synthesis, which employs a separately prepared α,β-unsaturated carbonyl compound, such as crotonaldehyde, instead of glycerol and sulfuric acid . Another method involves the reduction of 8-nitro-7-methylquinoline using stannous chloride as a reducing agent .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The Skraup reaction and its modifications are commonly used due to their efficiency in producing quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions: 8-Amino-7-(methylamino)quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reaction of 4-chloro-6,7-dimethoxyquinoline with dimethylamine results in the substitution of the chlorine atom with an NMe2 group .
Common Reagents and Conditions: Common reagents used in these reactions include dimethylamine, stannous chloride, and α,β-unsaturated carbonyl compounds . Reaction conditions often involve heating in solvents like DMF (dimethylformamide) to facilitate the substitution reactions .
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which are often used in medicinal chemistry for their biological activities .
Scientific Research Applications
8-Amino-7-(methylamino)quinoline has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an antimalarial agent, with derivatives like primaquine and tafenoquine being effective against the liver stages of Plasmodium infections . Additionally, it serves as a directing group in organic synthesis, facilitating the formation of amides and other functional groups .
In medicinal chemistry, this compound derivatives are explored for their potential anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . These compounds are also investigated for their role in developing new materials and as catalysts in various chemical reactions .
Comparison with Similar Compounds
Primaquine: An 8-aminoquinoline derivative used for the radical cure of malaria.
Tafenoquine: A primaquine analog with a longer elimination half-life, used for treating relapses of Plasmodium vivax malaria.
Chloroquine: A 4-aminoquinoline derivative known for its antimalarial properties.
Uniqueness: 8-Amino-7-(methylamino)quinoline is unique due to its dual amino groups, which enhance its biological activity and make it a versatile compound in medicinal chemistry . Its ability to act as a directing group in organic synthesis further distinguishes it from other similar compounds .
Properties
IUPAC Name |
7-N-methylquinoline-7,8-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-12-8-5-4-7-3-2-6-13-10(7)9(8)11/h2-6,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYXWCHYCCMJRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=CC=N2)C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652435 | |
Record name | N~7~-Methylquinoline-7,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-84-9 | |
Record name | N7-Methyl-7,8-quinolinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~7~-Methylquinoline-7,8-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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